2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile
Description
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile is a pyrazole derivative featuring a cyclopenta[c]pyrazole core substituted with a cyclopropylmethyl group at position 2 and a nitrile (-CN) at position 2. This compound belongs to a broader class of pyrazole-based molecules known for diverse pharmacological activities, including calcium channel modulation, anti-inflammatory effects, and enzyme inhibition . The cyclopropylmethyl group may enhance metabolic stability, while the nitrile substituent could influence electronic properties and binding interactions.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSPAVQYEMJLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38 MAP kinase, a protein involved in inflammatory responses and cell differentiation. The nature of this interaction involves binding to the ATP-binding pocket of the kinase, potentially inhibiting its activity. Additionally, this compound has shown affinity for lipid-binding pockets, suggesting its role as an allosteric inhibitor.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38 MAP kinase can lead to altered signaling pathways that affect gene expression related to inflammation and cell differentiation. Furthermore, this compound has demonstrated potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of p38 MAP kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced expression of pro-inflammatory genes and altered cell differentiation processes. Additionally, its binding to lipid-binding pockets suggests a role in modulating membrane-associated signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its biochemical activity over extended periods. Prolonged exposure can lead to gradual degradation, which may affect its efficacy in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments. This interaction can affect its localization and accumulation, influencing its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways and metabolic processes.
Biological Activity
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. As a member of the pyrazole family, this compound exhibits a range of pharmacological properties that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 194.25 g/mol. The compound features a cyclopropylmethyl group attached to a tetrahydrocyclopenta[c]pyrazole core, which influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.25 g/mol |
| CAS Number | 2098046-22-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in this class may modulate enzyme activity and receptor binding, leading to diverse pharmacological effects such as anti-inflammatory and anticancer properties .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives with similar structures exhibited IC50 values in the micromolar range against breast cancer cells. The results suggest that structural modifications can enhance their biological activity .
Antimicrobial Properties
Pyrazole compounds are also noted for their antimicrobial activities. Research indicates that this compound may exhibit broad-spectrum antimicrobial effects. Studies have documented its effectiveness against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
To understand the biological activity better, it's useful to compare this compound with other pyrazole derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Substituent Analysis
The biological activity of pyrazole derivatives is heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:
Substituent Impact:
- Cyclopropylmethyl (Target Compound) : Introduces steric bulk and metabolic stability compared to linear alkyl groups. Cyclopropane’s ring strain may enhance reactivity or binding rigidity.
- Nitrile (-CN) : Enhances dipole interactions and may improve selectivity for enzymes or ion channels through hydrogen bonding .
Preparation Methods
Cyclopentane Ring Formation and Pyrazole Cyclization
- Starting Materials: Cyclopentanone derivatives or cyclopentene precursors are used as the backbone for the fused ring system.
- Pyrazole Ring Construction: Reaction with hydrazine or substituted hydrazines leads to pyrazole ring formation via condensation with the ketone or aldehyde groups on the cyclopentane ring.
- Cyclization Conditions: Acidic or basic catalysis under reflux conditions in solvents such as ethanol, tetrahydrofuran, or dioxane is common to facilitate ring closure.
Introduction of the Cyclopropylmethyl Group
- Alkylation Step: The 2-position of the pyrazole ring is alkylated using cyclopropylmethyl halides (e.g., bromide or chloride) in the presence of a base like potassium carbonate or sodium hydride.
- Solvent Systems: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are preferred to enhance nucleophilicity and reaction efficiency.
- Temperature and Time: Typical conditions range from room temperature to moderate heating (40–80 °C) over several hours to achieve satisfactory yields.
Installation of the Carbonitrile Group at the 3-Position
- Nitrile Introduction: The carbonitrile group is introduced via cyanation reactions, often through nucleophilic substitution of a leaving group (e.g., halogen or tosylate) at the 3-position.
- Reagents: Sodium cyanide or potassium cyanide is used, sometimes in the presence of phase-transfer catalysts to improve reactivity.
- Safety Considerations: Due to the toxicity of cyanide reagents, reactions are conducted under controlled conditions with appropriate safety protocols.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopentane ring formation and pyrazole cyclization | Cyclopentanone + hydrazine, reflux in ethanol | Formation of tetrahydrocyclopenta[c]pyrazole core |
| 2 | Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF, 60 °C | Alkylation at 2-position with cyclopropylmethyl group |
| 3 | Cyanation | NaCN, phase-transfer catalyst, DMSO, room temp | Introduction of carbonitrile at 3-position |
Research Findings and Optimization Data
- Yield Optimization: Alkylation yields improve significantly when using polar aprotic solvents and mild heating, with typical yields ranging from 65% to 85%.
- Purity and Characterization: The final compound is purified by column chromatography or recrystallization. Characterization by NMR, IR, and mass spectrometry confirms the structure and substitution pattern.
- Reaction Time: Total synthesis time varies between 12 to 48 hours depending on scale and purification steps.
Analytical Data Supporting Preparation
| Parameter | Observed Value / Method |
|---|---|
| Melting Point | Typically 120–130 °C (depends on purity) |
| NMR (1H, 13C) | Signals consistent with cyclopropylmethyl and pyrazole protons and carbons |
| IR Spectroscopy | Strong nitrile stretch around 2220 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight |
Notes on Variations and Alternative Methods
- Alternative synthetic routes may involve using substituted pyrazole precursors with pre-installed nitrile groups, followed by cyclopropylmethyl substitution.
- Some patents describe using catalytic hydrogenation to reduce intermediates selectively before final functionalization.
- Modifications in reaction conditions (temperature, solvent, catalyst) can tailor the method for scale-up or specific purity requirements.
Q & A
Q. What are the common synthetic routes for 2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or cyclocondensation strategies. For example, cyclopenta[c]pyrazole scaffolds are often constructed via cyclization of hydrazine derivatives with cyclopentanone precursors under acidic or basic conditions. Substituents like the cyclopropylmethyl group can be introduced via alkylation or nucleophilic substitution post-cyclization. Optimization includes:
- Temperature control : Reactions at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) improve yield .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?
Methodological Answer:
- ¹H/¹³C NMR : The cyclopropane protons appear as multiplets at δ 0.5–1.5 ppm, while the pyrazole C-H resonates near δ 6.0–7.0 ppm. The nitrile carbon (C≡N) is observed at ~115–120 ppm in ¹³C NMR .
- IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the nitrile group, and broad N-H stretches (if present) appear at 3200–3400 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion [M+H]⁺ to the calculated exact mass (e.g., C₁₂H₁₄N₄: theoretical 214.1218, observed 214.1215) .
Q. What are the critical parameters for assessing purity, and how are impurities identified?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time consistency vs. reference standards .
- Melting Point : Sharp melting points (e.g., 160–162°C) indicate purity; deviations suggest impurities .
- TLC : Silica gel plates developed in ethyl acetate/hexane (3:7); single spot at Rf ~0.5 confirms homogeneity .
Advanced Research Questions
Q. How does the cyclopropylmethyl substituent influence the compound’s conformational stability and reactivity?
Methodological Answer:
- Conformational Analysis : X-ray crystallography (e.g., CCDC data) reveals the cyclopropane ring’s strain and its effect on the pyrazole core planarity. DFT calculations (B3LYP/6-31G*) predict bond angles and torsional strain .
- Reactivity : Cyclopropane’s electron-withdrawing effect stabilizes intermediates in nucleophilic substitutions. Kinetic studies (e.g., Arrhenius plots) compare reaction rates with/without the substituent .
Q. What bioanalytical methods are validated for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Calibration curves in plasma/brain homogenates (1–1000 ng/mL) with <15% CV for precision/accuracy .
- Sample Preparation : Protein precipitation using acetonitrile (1:4 v/v) or solid-phase extraction (C18 cartridges) to recover >85% of the analyte .
Q. How can structural modifications enhance target binding affinity while minimizing off-target effects?
Methodological Answer:
- SAR Studies :
- Nitrogen position : Pyrazole N-2 vs. N-1 substitution alters hydrogen bonding with target proteins (e.g., kinase assays).
- Cyanide group : Replacement with carboxamide reduces cytotoxicity but may lower solubility .
- Computational Docking : Glide SP/XP scoring in Schrödinger Suite predicts binding modes to receptors (e.g., CYP450 isoforms) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral How to resolve them?
Methodological Answer:
- Source Comparison : Cross-check synthetic protocols (e.g., solvent purity, drying time) from independent studies .
- Crystallographic Validation : Compare unit cell parameters (e.g., CCDC 971311) with in-house X-ray data to confirm polymorphic forms .
Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 0.8–1.2 (m, 4H, cyclopropane) | |
| ¹³C NMR | δ 115.2 (C≡N), 150.5 (pyrazole C-3) | |
| IR | 2193 cm⁻¹ (C≡N), 3406 cm⁻¹ (NH₂) |
Q. Table 2. Optimized Synthetic Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +20–30% |
| Solvent | DMF | +15% vs. THF |
| Catalyst | ZnCl₂ (5 mol%) | +25% regioselectivity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
